![molecular formula C14H10Cl6N2O2Pt B12884051 Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum is a platinum-based compound with the molecular formula C14H12Cl6N2O2Pt. This compound is known for its unique chemical structure, which includes two 3,5-dichlorophenol groups linked by a 1,2-diaminoethane bridge, coordinated to a platinum center.
Vorbereitungsmethoden
The synthesis of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves several steps:
Synthesis of 3,5-dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 1,2-diaminoethane: This is typically synthesized from ethylene oxide and ammonia.
Coordination to Platinum: The final step involves the coordination of the 3,5-dichlorophenol and 1,2-diaminoethane to a platinum center, usually in the presence of a platinum salt such as platinum(II) chloride.
Analyse Chemischer Reaktionen
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: The chloride ligands can be substituted with other ligands such as bromides or iodides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different ligands.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves its interaction with cellular components. The platinum center can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also interact with proteins and other biomolecules, affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug with a simpler structure.
Carboplatin: Another anticancer agent with a different ligand structure.
Oxaliplatin: Known for its use in colorectal cancer treatment.
The uniqueness of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum lies in its specific ligand arrangement, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H10Cl6N2O2Pt |
|---|---|
Molekulargewicht |
646.0 g/mol |
IUPAC-Name |
[2-azanidyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethyl]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C14H10Cl4N2O2.2ClH.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;;;/h1-4,13-14,19-22H;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
PSOUKAVILDCUEY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)[NH-])[NH-])Cl)O.Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


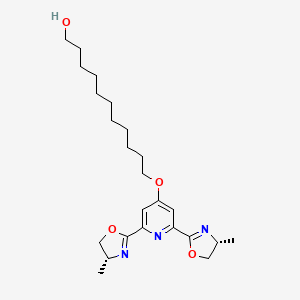
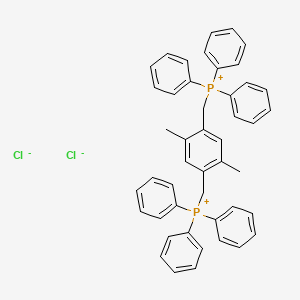
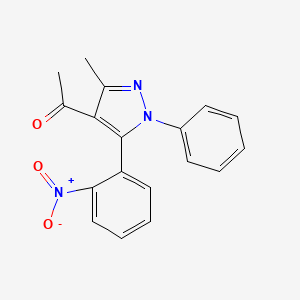
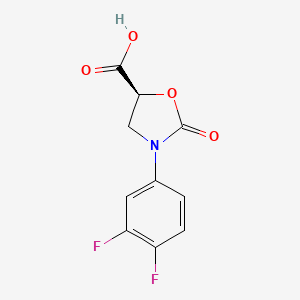
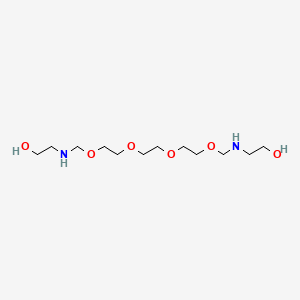
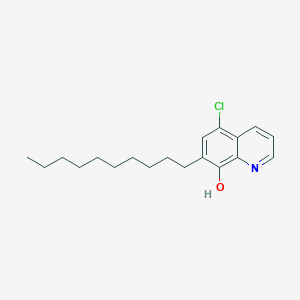



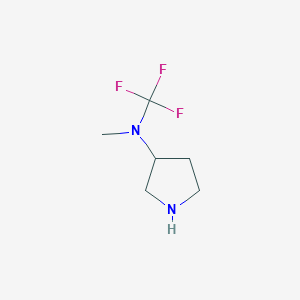

![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)
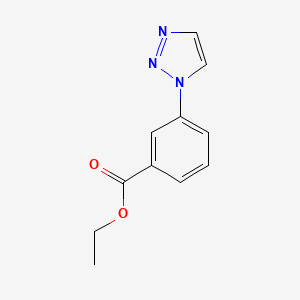
![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
